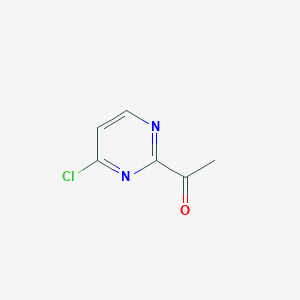
2-Acetyl-4-chloropyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloropyrimidin-2-yl)ethanone is a chemical compound with the molecular formula C6H5ClN2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a chlorine atom at the 4-position of the pyrimidine ring and an ethanone group at the 2-position makes this compound unique and valuable in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Chloropyrimidin-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 4-chloropyrimidine with acetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of 1-(4-Chloropyrimidin-2-yl)ethanone often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Chloropyrimidin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
1-(4-Chloropyrimidin-2-yl)ethanone has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Chloropyrimidin-2-yl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary, but the compound’s structure allows it to bind to specific sites, influencing biochemical processes.
Comparación Con Compuestos Similares
- 1-(2-Chloropyrimidin-4-yl)ethanone
- 1-(6-Chloropyrimidin-4-yl)ethanone
- 1-(2-Chloropyrimidin-5-yl)ethanone
Comparison: 1-(4-Chloropyrimidin-2-yl)ethanone is unique due to the specific positioning of the chlorine atom and the ethanone group, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it valuable for specific applications where other compounds may not be as effective.
Propiedades
Fórmula molecular |
C6H5ClN2O |
|---|---|
Peso molecular |
156.57 g/mol |
Nombre IUPAC |
1-(4-chloropyrimidin-2-yl)ethanone |
InChI |
InChI=1S/C6H5ClN2O/c1-4(10)6-8-3-2-5(7)9-6/h2-3H,1H3 |
Clave InChI |
TVYLTUKKJWDWTN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC=CC(=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13028901.png)
![Methyl 6-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13028912.png)

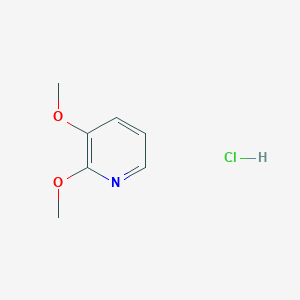
![2-Methyl-5,6-dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one](/img/structure/B13028942.png)
![4-Methylbenzo[c]isothiazole](/img/structure/B13028944.png)

![6'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[cyclobutane-1,3'-indolin]-2'-one](/img/structure/B13028952.png)
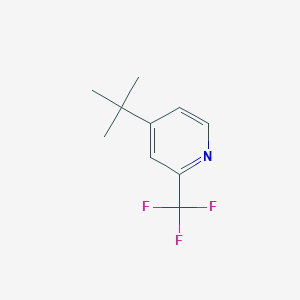
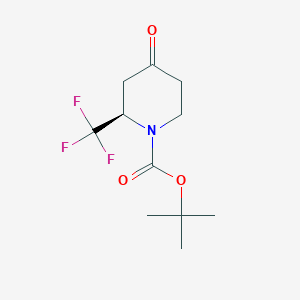
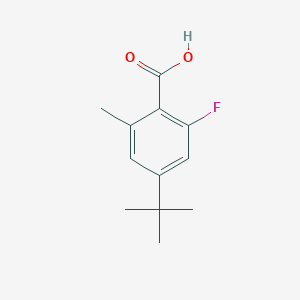
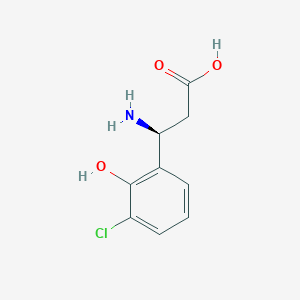
![3,3-Difluorobicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B13028987.png)

